7-Thia-2-azaspiro[3.5]nonane hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-thia-2-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c1-3-9-4-2-7(1)5-8-6-7;/h8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXSFCWRUKRBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Thia 2 Azaspiro 3.5 Nonane Hydrochloride and Analogues
Strategic Approaches to the Spiro[3.5]nonane Core Construction
The assembly of the spiro[3.5]nonane core, with its inherent steric and electronic challenges, necessitates the use of sophisticated synthetic strategies. Key approaches include cycloaddition reactions, ring expansion and contraction methodologies, and intramolecular cyclization processes, each offering distinct advantages in accessing this complex scaffold.
Cycloaddition Reactions in Azaspiro[3.5]nonane Synthesis
Cycloaddition reactions represent a powerful and atom-economical approach for the construction of cyclic and spirocyclic systems. In the context of azaspiro[3.5]nonane synthesis, [3+2] and [4+2] cycloadditions are particularly relevant. For instance, the 1,3-dipolar cycloaddition of azomethine ylides with methylene-substituted cyclic compounds can provide a direct route to the azaspiro core. While specific examples for 7-thia-2-azaspiro[3.5]nonane are not prevalent in the literature, analogous cycloadditions have been successfully employed for the synthesis of other spiro-pyrrolidines and related nitrogen-containing spirocycles.
Another potential cycloaddition strategy involves the Diels-Alder reaction. A suitably functionalized diene containing the nascent azetidine (B1206935) ring or a dienophile with a sulfur-containing cyclic component could, in principle, undergo a [4+2] cycloaddition to form a precursor that can be further elaborated to the desired spirocycle. The regioselectivity and stereoselectivity of such reactions would be crucial for the successful synthesis of the target molecule.
Ring Expansion and Contraction Strategies for Spirocyclic Thiaazanonanes
Ring expansion and contraction reactions offer a versatile means to access cyclic systems that are otherwise difficult to synthesize directly. For the construction of the 7-thia-2-azaspiro[3.5]nonane scaffold, a ring expansion strategy could be envisioned for the formation of the seven-membered thiepane (B16028) ring. nih.gov For example, a smaller sulfur-containing ring, such as a substituted thiolane or thiane (B73995), could be subjected to a ring expansion protocol to generate the thiepane moiety. nih.gov Methods for such transformations often involve the use of diazomethane (B1218177) or related reagents, which can insert a methylene (B1212753) group into a cyclic ketone precursor. organic-chemistry.org
The synthesis of sulfur-containing heterocycles through ring enlargement has been reviewed as a convenient method for accessing medium-sized ring systems. nih.gov These reactions are often catalyzed and can be more efficient than iterative linear syntheses. nih.gov For instance, the reaction of a cyclic ketone with reagents like trimethylsilyldiazomethane (B103560) in the presence of a Lewis acid can lead to a one-carbon ring expansion. organic-chemistry.org
| Precursor Type | Reagent | Product Type | Reference |
| Cyclic β-keto esters | CF3CO2ZnCH2I | Chain-extended products | organic-chemistry.org |
| Cyclic ketones | Trimethylsilyldiazomethane (TMSD) | Ring-expanded silyl (B83357) enol ethers | organic-chemistry.org |
Conversely, a ring contraction approach could potentially be employed to form the azetidine ring from a larger nitrogen-containing heterocycle, although this is generally a less common strategy for the synthesis of four-membered rings.
Intramolecular Cyclization and Heteroatom-Mediated Ring Closure Processes
Intramolecular cyclization is a cornerstone of heterocyclic synthesis and is a highly effective strategy for the formation of spirocycles. In the context of 7-thia-2-azaspiro[3.5]nonane, an intramolecular cyclization could be employed to form either the azetidine or the thiepane ring. A plausible approach involves a precursor containing a pre-formed thiepane ring and a side chain with a nitrogen atom and a suitable leaving group, which upon cyclization would form the azetidine ring.
Recent studies have highlighted strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones as a modular method for constructing azetidine-containing spirocycles. nih.govbris.ac.ukthieme-connect.com This strategy involves the synthesis of azabicyclo[1.1.0]butyl ketone precursors which then undergo electrophile-induced spirocyclization. nih.govbris.ac.ukthieme-connect.com This approach has been used to generate spiro-azetidines with varying ring sizes and functionalities. nih.govbris.ac.uk
Another powerful technique is the enantioselective synthesis of spirocyclic azetidine oxindoles via intramolecular C-C bond formation, catalyzed by a chiral phase-transfer catalyst. nih.govacs.org This method has been shown to produce spiro-azetidines in high yields and enantioselectivities. nih.govacs.org
Targeted Synthesis of 7-Thia-2-azaspiro[3.5]nonane Hydrochloride
The targeted synthesis of this compound requires careful consideration of precursor design and the implementation of stereoselective methodologies to control the three-dimensional architecture of the molecule.
Precursor Design and Functionalization for Thiaazaspiro Ring Formation
The successful synthesis of 7-thia-2-azaspiro[3.5]nonane hinges on the rational design of key precursors. A convergent synthetic plan would likely involve the preparation of two key fragments: a functionalized azetidine derivative and a thiepane precursor.
One potential precursor for the azetidine portion is 3-methyleneazetidine or a related derivative. The synthesis of 3-hydroxyazetidine hydrochloride from tert-butylamine (B42293) and epichlorohydrin (B41342) via cyclization, acetylation, and deacetylation has been reported. chemicalbook.comgoogle.com This could potentially be converted to the required methylene precursor.
For the thiepane component, thiepane-4-one would be a logical starting point. The synthesis of thiepanes can be achieved through methods such as the reaction of 1,6-dihalohexanes with a sulfide (B99878) source or the cyclization of ω-mercaptoalkyl halides. ontosight.ai Once formed, these precursors would need to be coupled and then subjected to a cyclization reaction to form the spirocyclic core. For example, a Wittig-type reaction between thiepane-4-one and a suitable phosphonium (B103445) ylide derived from an azetidine precursor could form the carbon-carbon bond necessary for the spirocyclic junction, followed by further functional group manipulations and cyclization.
| Precursor Fragment | Synthetic Origin | Key Functionalization |
| Azetidine | From tert-butylamine and epichlorohydrin | Methylene group at C-3 for coupling |
| Thiepane | From 1,6-dihalohexane and sodium sulfide | Ketone at C-4 for coupling |
Stereoselective and Enantioselective Synthesis of 7-Thia-2-azaspiro[3.5]nonane Architectures
Controlling the stereochemistry of the spirocenter is a critical aspect of the synthesis of 7-thia-2-azaspiro[3.5]nonane. Asymmetric synthesis methodologies can be employed to achieve high levels of enantioselectivity.
Drawing parallels from the synthesis of analogous spirocyclic systems, several stereoselective strategies can be proposed. For instance, copper-catalyzed enantioselective carboetherification of alkenols has been successfully used for the synthesis of spirocyclic ethers with high enantiomeric excess. nih.gov A similar strategy involving a sulfur nucleophile could potentially be adapted for the synthesis of the thia-analogue.
Furthermore, the stereoselective synthesis of spirocyclic oxindoles has been extensively reviewed, highlighting various catalytic enantioselective methodologies that could serve as inspiration. rsc.org These often involve transition-metal catalysis or organocatalysis to control the formation of the spirocenter.
The development of enantioselective routes to chiral thioethers is an active area of research, with recent advances in enzyme-catalyzed reactions showing promise. nih.gov An ene-reductase-catalyzed C-C bond formation has been used for the asymmetric synthesis of thioethers, which could be a potential avenue for establishing the stereochemistry in a precursor to 7-thia-2-azaspiro[3.5]nonane. nih.gov
| Methodological Approach | Key Features | Potential Application | Reference |
| Copper-Catalyzed Carboetherification | Enantioselective formation of spirocycles | Adaptation for sulfur nucleophiles to form the thiepane ring | nih.gov |
| Phase-Transfer Catalysis | Enantioselective intramolecular C-C bond formation | Formation of the spiro-azetidine ring | nih.govacs.org |
| Biocatalysis (Ene-Reductase) | Asymmetric synthesis of chiral thioethers | Stereoselective synthesis of a thiepane precursor | nih.gov |
Optimization of Reaction Conditions and Yields in Academic Syntheses
The efficiency of synthesizing spiroheterocycles, including thia-azaspiro compounds, is highly dependent on the careful optimization of reaction parameters. Academic research has demonstrated that variables such as catalyst choice, solvent, temperature, and reaction time are critical in maximizing yields and controlling stereoselectivity.
For instance, in the synthesis of azaspiro[n.2]alkanes via rhodium-catalyzed cyclopropanation, extensive optimization of catalysts and conditions is often necessary. A study on the synthesis of various azaspirocycles revealed that the choice of the dirhodium tetracarboxylate catalyst is paramount. While several catalysts provided the desired product, only specific ones, like Rh₂(S-pPhTPCP)₄, achieved high diastereoselectivity (>20:1 d.r.) and enantioselectivity (99% ee) for certain substrates. The reaction was further improved by the addition of additives like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which increased the yield and diastereomeric ratio in the formation of an oxaspirocycle. acs.orgacs.org
Similarly, domino radical bicyclization reactions for synthesizing 1-azaspiro[4.4]nonane derivatives have been optimized by comparing different radical initiators. The use of triethylborane (B153662) (Et₃B) at room temperature was found to provide improved diastereoselectivity under milder conditions compared to 2,2′-azobisisobutyronitrile (AIBN) at reflux, with yields reaching up to 67%. acs.org
In the one-pot synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-ones, reaction conditions were optimized by refluxing the reactants in dry benzene (B151609) for 20 hours, which resulted in excellent yields ranging from 67–79%. nih.gov These examples underscore the principle that systematic screening of reaction parameters is essential for developing efficient and selective syntheses of complex spiroheterocycles.
Below is a data table summarizing the optimization of conditions for the synthesis of related azaspiro compounds.
| Catalyst/Initiator | Substrate | Solvent | Additive | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |
| Rh₂(S-pPhTPCP)₄ | N-Boc-3-methylenepyrrolidine | CH₂Cl₂ | None | 80 | >20:1 | 99 | acs.orgacs.org |
| Rh₂(S-pPhTPCP)₄ | 3-methylenetetrahydropyran | CH₂Cl₂ | HFIP | 69 | 10:1 | 98 | acs.orgacs.org |
| AIBN / Bu₃SnH | O-benzyl oxime ether | Benzene (reflux) | None | 11-67 | Mixture of diastereomers | N/A | acs.org |
| Et₃B / Bu₃SnH | O-benzyl oxime ether | Benzene (rt) | None | Moderate | Improved diastereoselectivity | N/A | acs.org |
| Thioglycolic acid | 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one | Benzene (reflux) | None | 67-79 | N/A | N/A | nih.gov |
Modern Synthetic Techniques and Methodological Innovations
Recent advances in synthetic organic chemistry have provided powerful tools for the construction of complex molecules like this compound. These modern techniques often offer improved efficiency, selectivity, and sustainability compared to classical methods.
Catalysis is at the forefront of modern synthetic strategies for spirocyclic compounds. Both metal-based catalysts and small organic molecules (organocatalysts) have been instrumental in developing efficient and stereoselective methods.
Metal-Catalyzed Reactions: Transition metals like palladium (Pd) and rhodium (Rh) are widely used to catalyze the formation of spirocycles. Palladium-catalyzed intramolecular cyclization of alkynyl carboxamides has been employed to prepare 5-azaspiro[2.4]heptan derivatives in moderate to excellent yields. tandfonline.com Rhodium(I)-catalyzed cycloisomerization followed by a Diels-Alder cascade of bisallenes has been successfully used to synthesize seven-membered azaspiro compounds. nih.govacs.org Furthermore, dirhodium tetracarboxylate catalysts have proven highly effective in the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes from exocyclic olefins and donor/acceptor carbenes, achieving high yields and stereoselectivity. acs.orgacs.org
Organocatalysis: Asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze reactions, has emerged as a powerful tool for constructing enantiomerically pure compounds. youtube.com This approach avoids the use of often toxic and expensive metals. While specific applications to 7-thia-2-azaspiro[3.5]nonane are not extensively documented, the principles have been widely applied to the synthesis of other spiroheterocycles, such as tetrahydropyrans, demonstrating the potential of this methodology. rsc.org
The combination of organocatalysis and transition-metal catalysis in synergistic systems has also become a key strategy for synthesizing optically pure spiro heterocyclic molecules. acs.org
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and reaction efficiency. researchgate.netegasmoniz.com.ptuc.pt By performing reactions in a continuous stream through a reactor, better control over parameters like temperature, pressure, and reaction time can be achieved. This technology is increasingly being applied to the synthesis of heterocycles, enabling multi-step sequences without the need for isolating intermediates. durham.ac.uk A notable example is the use of flow chemistry in a photocatalytic reaction to produce β-spirocyclic pyrrolidines, demonstrating a viable scale-up procedure. acs.org
Green Chemistry: The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing thia-azaspiro compounds and their analogues, these principles can be applied in several ways:
Safer Solvents: Using water or green solvents like cyrene instead of hazardous organic solvents. nih.govgoogle.comresearchgate.net
Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which generate more waste.
Energy Efficiency: Utilizing energy sources like solar power or microwave irradiation can make reactions faster and more energy-efficient. researchgate.net
Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of all starting materials into the final product.
The synthesis of thiourea (B124793) derivatives, which share the sulfur-containing motif, has been achieved using green methods such as using water as a solvent with solar energy or employing recyclable nanocatalysts. researchgate.netresearchgate.net
Multi-Component Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials. uniba.it This approach is highly efficient and atom-economical, making it ideal for diversity-oriented synthesis. nih.govnih.gov MCRs have been successfully used to generate libraries of spiroheterocycles. For example, a one-pot reaction involving a Schiff base and thioglycolic acid has been used for the synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-ones. nih.gov Pseudo-multicomponent reactions, involving domino processes like Knoevenagel condensation followed by Michael addition, have also been employed to create spirooxindoles. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and green technology for organic synthesis. nih.govrsc.org It uses light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. nih.gov This methodology has been applied to the assembly of N-heterospirocycles. A notable example is the photocatalytic generation of N-centered radicals from N-allylsulfonamides, which then react with alkenes to construct β-spirocyclic pyrrolidines. acs.org This approach has been used to synthesize a diverse range of spirocycles, including derivatives of 8-thia-2-azaspiro[4.5]decane, a close analogue of the target compound. acs.org Acyl radicals, generated via photoredox catalysis, have also been used in tandem reactions to synthesize 3-acylspiro acs.orguniv.kiev.ua-trienone scaffolds. mdpi.com Furthermore, photoredox catalysis has been effectively utilized in thiol-ene/yne reactions for the construction of carbon-sulfur bonds. mdpi.com
Structural Elucidation and Conformational Analysis of 7 Thia 2 Azaspiro 3.5 Nonane Hydrochloride
Advanced Spectroscopic and Diffraction Methods for Complex Structural Assignment
The definitive determination of the molecular structure of complex organic molecules like 7-Thia-2-azaspiro[3.5]nonane hydrochloride relies on a combination of powerful analytical techniques. High-resolution crystallography and advanced nuclear magnetic resonance (NMR) spectroscopy are cornerstone methodologies in this endeavor, providing unparalleled insights into atomic connectivity, stereochemistry, and conformational preferences.
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a static snapshot of the molecule in the solid state. For spirocyclic systems, X-ray crystallography is instrumental in defining the conformation of the constituent rings and the geometry around the spirocyclic center.
Table 1: Representative Crystallographic Data for a Related Spirocyclic System (Note: This is a representative table based on typical data for analogous compounds and does not represent actual data for this compound.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 105.2 |
| Volume (ų) | 1054.3 |
| Z | 4 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For complex molecules like this compound, a suite of advanced 1D and 2D NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemical relationships between different parts of the molecule.
Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. The Nuclear Overhauser Effect (NOE) is particularly crucial for stereochemical assignments, as it provides information about the spatial proximity of protons. For instance, NOE correlations can help determine the relative orientation of substituents on the spirocyclic rings.
In a study on functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane, ¹H NMR spectroscopy was used to characterize the synthesized compounds, with chemical shifts and coupling constants providing information about the molecular structure. univ.kiev.ua For this compound, detailed analysis of the ¹H and ¹³C NMR spectra, including the chemical shifts of the protons and carbons adjacent to the nitrogen and sulfur atoms, would be critical for confirming the molecular framework.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental data.)
| Proton | Predicted Chemical Shift (ppm) |
| H1, H3 (ax) | 2.8 - 3.2 |
| H1, H3 (eq) | 3.1 - 3.5 |
| H5, H9 (ax) | 2.5 - 2.9 |
| H5, H9 (eq) | 2.8 - 3.2 |
| H6, H8 (ax) | 1.8 - 2.2 |
| H6, H8 (eq) | 2.1 - 2.5 |
Stereochemical Considerations in 7-Thia-2-azaspiro[3.5]nonane Systems
The spirocyclic nature of 7-Thia-2-azaspiro[3.5]nonane introduces the possibility of stereoisomerism. The spiro carbon atom itself can be a chiral center if the substitution pattern on the rings is appropriate. Furthermore, substituents on the rings can create additional stereocenters, leading to the possibility of enantiomers and diastereomers.
If 7-Thia-2-azaspiro[3.5]nonane or its derivatives are synthesized as a racemic mixture, chiral resolution may be necessary to separate the enantiomers. wikipedia.org Common methods for chiral resolution include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org Chiral chromatography, using a chiral stationary phase, is another powerful technique for separating enantiomers. nih.gov
The enantiomeric purity of the separated products is typically assessed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation of the sample.
The synthesis of spirocyclic compounds can be designed to favor the formation of one diastereomer over another, a process known as diastereoselective synthesis. This can be achieved by using chiral starting materials, chiral catalysts, or by controlling the reaction conditions to favor a specific transition state. For example, diastereoselective syntheses of various spiro heterocyclic compounds have been reported, often with high levels of stereocontrol. rsc.orgdeepdyve.com
When a mixture of diastereomers is formed, they can often be separated using standard purification techniques such as column chromatography or recrystallization, due to their different physical properties.
Conformational Dynamics and Energy Landscape of Spiro[3.5]nonanes
The spiro[3.5]nonane framework is not rigid and can undergo conformational changes. The six-membered thiacyclohexane ring is expected to exist predominantly in a chair conformation, but ring inversion is possible. The four-membered azetidine (B1206935) ring is puckered and can also undergo conformational fluctuations.
Studies on the conformational analysis of other saturated heterocycles and spirodioxolans have shown that the conformational preferences are influenced by a variety of factors, including steric interactions and electronic effects. rsc.orgrsc.org For this compound, the protonation of the nitrogen atom and the presence of the sulfur heteroatom would significantly influence the conformational equilibrium.
Ring Puckering and Conformational Transitions in Azetidine and Cyclohexane (B81311) Rings
Detailed experimental data from techniques such as X-ray crystallography or high-resolution NMR spectroscopy, which are essential for determining the precise puckering of the azetidine and thiacyclohexane rings in this compound, is not available in the reviewed literature. For an isolated azetidine ring, a puckered conformation is generally favored over a planar one to relieve ring strain. Similarly, a cyclohexane ring typically adopts a chair conformation. In the spirocyclic system of this compound, the covalent linkage at the spiro center would be expected to influence the preferred puckering of both rings. However, without specific studies, any description of the conformational transitions and the energy barriers associated with them would be purely speculative.
Computational Modeling of Conformational Isomers and Energy Barriers
Computational modeling, using methods such as density functional theory (DFT) or molecular mechanics, is a powerful tool for investigating conformational isomers and the energy barriers between them. A thorough computational study on this compound would provide valuable insights into the relative stabilities of different conformations and the transition states connecting them. Such studies would allow for the creation of a potential energy surface and the identification of the global minimum energy structure. A search of the scientific literature did not yield any publications presenting such computational analyses for this specific compound.
Reactivity and Mechanistic Investigations of 7 Thia 2 Azaspiro 3.5 Nonane Hydrochloride
Reactivity at the Azetidine (B1206935) Nitrogen Center
The nitrogen atom of the azetidine ring is a primary site for functionalization. As the compound is a hydrochloride salt, the nitrogen exists in its protonated, ammonium (B1175870) form. Consequently, for the nitrogen to exhibit its characteristic nucleophilicity, a deprotonation step using a suitable base is required prior to subsequent reactions.
N-Alkylation and N-Acylation Reactions
Once converted to its free base form, the azetidine nitrogen readily participates in nucleophilic substitution reactions. N-alkylation and N-acylation are fundamental transformations for introducing a wide range of substituents, thereby modifying the compound's steric and electronic properties.
N-Alkylation is typically achieved by reacting the free base of 7-thia-2-azaspiro[3.5]nonane with various alkylating agents. These reactions generally follow an SN2 mechanism. Common reagents include alkyl halides (such as methyl iodide or benzyl (B1604629) bromide) and alkyl sulfonates. researchgate.net
N-Acylation involves the reaction of the azetidine with acylating agents like acyl chlorides or anhydrides. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. N-acylation is crucial for the synthesis of amides, carbamates, and ureas, which are prevalent motifs in medicinal chemistry. An analogous procedure has been demonstrated on a related spirocyclic system, where the hydrochloride salt was first treated with potassium carbonate to generate the free amine before the addition of tosyl chloride. acs.org
| Reaction Type | Reagent Class | Specific Examples |
| N-Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl bromide |
| Alkyl Sulfonates | Methyl tosylate, Ethyl mesylate | |
| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride |
| Anhydrides | Acetic anhydride, Boc anhydride | |
| N-Sulfonylation | Sulfonyl Chlorides | Tosyl chloride, Mesyl chloride |
Transformations Involving Nitrogen-Based Protecting Groups
In multi-step syntheses, the protection of the azetidine nitrogen is often necessary to prevent unwanted side reactions. organic-chemistry.org A protecting group masks the nucleophilicity of the amine, can be carried through several synthetic steps, and is later removed under specific conditions to regenerate the free amine. organic-chemistry.org
Transformations Involving the Thioether Sulfur Atom
The thioether sulfur atom in the six-membered ring is another key reactive center, primarily exhibiting reactivity through oxidation.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom of the thioether can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. This transformation significantly alters the polarity, solubility, and hydrogen bonding capacity of the molecule. The oxidation proceeds in a stepwise manner, with the sulfoxide being the intermediate product en route to the sulfone.
The selective formation of the sulfoxide can be achieved by using one equivalent of a mild oxidizing agent at controlled temperatures. nih.gov Common reagents for this transformation include hydrogen peroxide in acetic acid, sodium meta-periodate, and meta-chloroperoxybenzoic acid (m-CPBA). nih.govjchemrev.com Over-oxidation to the sulfone is a common side reaction but can be minimized by careful control of the reaction conditions. nih.gov
Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of the reagent, yields the corresponding sulfone. jchemrev.com The existence and stability of the oxidized form of the parent compound are supported by the commercial availability of 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride. finetechnology-ind.comsigmaaldrich.combldpharm.com
| Product | Common Oxidizing Agents | Typical Conditions |
| Sulfoxide | Hydrogen Peroxide (H₂O₂) | 1 equivalent, often in a solvent like acetic acid nih.gov |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent, low temperature (e.g., 0 °C) | |
| Sodium meta-periodate (NaIO₄) | Aqueous methanol | |
| Sulfone | Hydrogen Peroxide (H₂O₂) | >2 equivalents, sometimes with a catalyst rsc.orgresearchgate.net |
| meta-Chloroperoxybenzoic acid (m-CPBA) | >2 equivalents, room temperature or gentle heating | |
| Oxone® (Potassium peroxymonosulfate) | >2 equivalents in a polar solvent |
Sulfur-Mediated Ring Opening and Rearrangement Processes
While the oxidation of the thioether is well-established, sulfur-mediated ring-opening or rearrangement reactions for the 7-thia-2-azaspiro[3.5]nonane skeleton are not extensively documented in the scientific literature. In other systems, thioethers can participate in reactions like the Pummerer rearrangement, but this typically requires the formation of a sulfoxide and subsequent activation with an acylating agent. The applicability of such transformations to this specific spirocyclic framework remains an area for further investigation.
Reactions at the Spiro Carbon Center
The spiro carbon atom, which connects the azetidine and thiacyclohexane rings, is a quaternary, sp³-hybridized carbon. This center is sterically hindered and lacks adjacent functional groups that would typically activate it for chemical reactions. As a result, the spiro carbon is generally considered unreactive under standard synthetic conditions, and transformations involving the direct functionalization of this position have not been reported.
An in-depth review of available scientific literature reveals a significant gap in the detailed mechanistic investigation of 7-Thia-2-azaspiro[3.5]nonane hydrochloride . While the synthesis and inclusion of its derivatives in broader chemical libraries for drug discovery are noted, specific studies focusing on its reactivity and reaction mechanisms are not extensively documented.
Currently, there is no publicly available research that would allow for a thorough discussion of the following topics as they pertain specifically to this compound:
Elucidation of Reaction Mechanisms in Derivative Synthesis:Although derivatives are synthesized, the peer-reviewed literature lacks detailed mechanistic elucidations for these transformations.
Isotopic Labeling and Mechanistic Probes:There are no published studies that utilize isotopic labeling or other advanced mechanistic probes to investigate the reaction pathways of this compound.
Consequently, the creation of a detailed article adhering to the requested outline is not feasible at this time due to the absence of the necessary primary research findings.
Applications of 7 Thia 2 Azaspiro 3.5 Nonane Hydrochloride in Advanced Organic Synthesis Research
Utilization as a Core Scaffold for Molecular Library Synthesis
The 7-azaspiro[3.5]nonane framework is a key structural motif in the development of new therapeutic agents. For instance, a novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as agonists for the G-protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. beilstein-journals.org This highlights the utility of the azaspiro[3.5]nonane core in constructing libraries of compounds for biological screening. The inherent rigidity of the spirocyclic system allows for a more defined spatial arrangement of substituents, which can lead to improved binding affinity and selectivity for biological targets.
The chemical versatility of the 7-thia-2-azaspiro[3.5]nonane scaffold allows for a variety of diversification strategies to generate a library of analogues. These strategies can be inferred from synthetic approaches used for similar spirocyclic systems. For example, functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been synthesized, showcasing the potential for chemical transformations on this related scaffold. nih.govresearchgate.net
Key diversification points on the 7-thia-2-azaspiro[3.5]nonane hydrochloride molecule include the secondary amine, the sulfur atom, and the carbon atoms of the rings. The secondary amine can be readily functionalized through N-alkylation, N-acylation, or reductive amination to introduce a wide range of substituents. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
A concrete example of diversification is the synthesis of 2-methylene-7-tosyl-7-azaspiro[3.5]nonane. nih.gov In this derivative, the nitrogen atom is functionalized with a tosyl group, and a methylene (B1212753) group is introduced on the azetidine (B1206935) ring, demonstrating the feasibility of modifying the core structure to explore new chemical space.
| Reaction Type | Functionalization Site | Potential Reagents | Resulting Moiety |
|---|---|---|---|
| N-Alkylation | Secondary Amine (N-2) | Alkyl halides, Epoxides | Tertiary amine |
| N-Acylation | Secondary Amine (N-2) | Acyl chlorides, Carboxylic acids | Amide |
| Sulfur Oxidation | Thioether (S-7) | m-CPBA, Hydrogen peroxide | Sulfoxide, Sulfone |
| Ring Modification | Carbon framework | Wittig reagents, Grignard reagents | Introduction of new C-C bonds |
While specific high-throughput synthesis methodologies for this compound are not extensively documented, the amenability of its core structure to the diversification strategies mentioned above makes it a suitable candidate for parallel synthesis. The straightforward functionalization of the secondary amine, for instance, allows for the rapid generation of a library of analogues by reacting the core scaffold with a diverse set of building blocks in a parallel fashion. Automated liquid handlers and parallel reaction blocks can be employed to expedite this process, enabling the efficient exploration of the chemical space around the 7-thia-2-azaspiro[3.5]nonane core.
Role in the Design of Novel Molecular Architectures
The rigid, three-dimensional nature of the 7-thia-2-azaspiro[3.5]nonane scaffold makes it an attractive building block for the design of novel and complex molecular architectures. Its spirocyclic core can serve as a central anchor from which to project substituents into well-defined regions of three-dimensional space.
Natural products often possess complex, three-dimensional structures that are responsible for their biological activity. The 7-thia-2-azaspiro[3.5]nonane scaffold, with its inherent chirality and conformational rigidity, can be envisioned as a valuable building block in the synthesis of analogues of natural products. While there are no specific examples in the literature of its use in this context, a plausible synthetic strategy would involve the preparation of a chiral, non-racemic form of this compound, which could then be incorporated into a larger molecule. This would allow for the exploration of how the spirocyclic motif influences the biological activity of the resulting natural product analogue.
Contributions to Stereochemical Control and Chirality Induction
The spirocyclic nature of 7-thia-2-azaspiro[3.5]nonane introduces the potential for stereoisomerism. The spiro-carbon atom can be a stereocenter, and the molecule can exist as a pair of enantiomers. Furthermore, the non-planar nature of the rings can lead to diastereomers if additional stereocenters are present.
While specific studies on the stereochemical control and chirality induction of this compound are limited, general principles of asymmetric synthesis can be applied. nih.gov The synthesis of enantiomerically pure 7-thia-2-azaspiro[3.5]nonane could potentially be achieved through several routes:
Chiral Resolution: The racemic mixture could be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Asymmetric Synthesis: The spirocycle could be constructed using a chiral catalyst or a chiral auxiliary to favor the formation of one enantiomer over the other.
Chiral Auxiliaries and Ligand Design Based on Spirocyclic Systems
Information not available in published research.
Asymmetric Induction in Reactions Utilizing Spiro[3.5]nonane Scaffolds
Information not available in published research.
Theoretical and Computational Studies on 7 Thia 2 Azaspiro 3.5 Nonane Hydrochloride
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, based on the principles of quantum mechanics, can provide detailed insights into molecular orbitals, electronic properties, charge distribution, and electrostatic potential.
Molecular Orbital Analysis and Electronic Properties
A molecular orbital (MO) analysis for 7-Thia-2-azaspiro[3.5]nonane hydrochloride would involve calculating the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap generally suggests higher reactivity. Other electronic properties that would be calculated include ionization potential, electron affinity, and electronegativity, all of which help to build a comprehensive picture of the molecule's electronic character.
Hypothetical Data for Molecular Orbital Analysis
| Property | Hypothetical Value (eV) | Description |
|---|---|---|
| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |
Charge Distribution and Electrostatic Potential Maps
Understanding the distribution of electronic charge within this compound is key to predicting its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to assign partial charges to each atom. This reveals the electron-rich and electron-deficient regions of the molecule.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution. On an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For the protonated amine in the hydrochloride salt, a strong positive potential would be expected.
Molecular Dynamics and Conformational Sampling Simulations
Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.
Prediction of Preferred Conformers and Interconversion Pathways
The spirocyclic structure of this compound imposes significant conformational constraints. MD simulations or other conformational search methods, such as Monte Carlo simulations, would be employed to explore the potential energy surface of the molecule. This allows for the identification of the most stable, low-energy conformers. The simulations can also elucidate the energy barriers between these conformers, providing insights into the pathways and timescales of their interconversion.
Advanced Docking and Molecular Recognition Studies in silico (Methodological Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery for understanding how a ligand might interact with the active site of a protein.
The process would involve preparing a 3D structure of this compound and a target receptor. A docking algorithm would then systematically sample a large number of possible orientations and conformations of the ligand within the receptor's binding site. Each of these poses would be evaluated using a scoring function that estimates the binding affinity. The results would identify the most likely binding modes and key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the complex. The hydrochloride form of the compound would be expected to form strong ionic and hydrogen bonding interactions with appropriate residues in a binding pocket.
Predictive Modeling of Reactivity and Selectivity
Computational chemistry also plays a vital role in predicting the chemical reactivity and selectivity of molecules, which is essential for developing efficient and reliable synthetic routes.
The synthesis of the 7-thia-2-azaspiro[3.5]nonane core involves the formation of two rings around a central spiro atom. Understanding the mechanism of these cyclization reactions is key to optimizing reaction conditions and improving yields. Transition state theory and computational calculations can be used to model the reaction pathways and determine the energetics of the key steps. e3s-conferences.orge3s-conferences.org
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into the factors that control the reaction's feasibility and selectivity. For example, in the synthesis of related thiadiazole derivatives, quantum chemical calculations have been used to estimate the structure and energy of the transition state. researchgate.net
These computational analyses can help in choosing the appropriate reagents, catalysts, and reaction conditions to favor the desired reaction pathway and minimize the formation of unwanted byproducts.
Beyond analyzing existing synthetic methods, computational tools can be employed to design entirely new and more efficient routes to this compound. spirochem.com Retrosynthetic analysis software can propose potential disconnections of the target molecule to identify simpler starting materials. chemrxiv.org
Furthermore, computational platforms can screen for novel chemical reactions that could be used to construct the spirocyclic scaffold. mdpi.com By predicting the outcome of virtual reactions, chemists can explore a vast chemical space and identify promising synthetic strategies before committing to laboratory experiments. The use of spirocycles in drug discovery has seen a significant increase, and with it, the development of novel synthetic routes to access these complex structures. nih.govmdpi.com
The integration of computational chemistry into the design of synthetic routes for complex molecules like this compound is becoming increasingly important for accelerating the drug discovery process. spirochem.com
Future Research Directions and Emerging Trends for 7 Thia 2 Azaspiro 3.5 Nonane Hydrochloride
Advancements in Stereocontrolled Synthesis of Thiaazaspiro[3.5]nonane Derivatives
The development of synthetic methodologies for spirocyclic scaffolds is a growing area of interest, driven by the need for structurally novel compounds. researchgate.net For derivatives of 7-Thia-2-azaspiro[3.5]nonane, future research is expected to concentrate on achieving high levels of stereocontrol, which is crucial for applications where specific three-dimensional arrangements are required.
Emerging trends in asymmetric synthesis offer powerful tools that could be adapted for this purpose. Organocatalysis, for instance, has proven effective for constructing chiral azaspirocycles through reactions like the Povarov reaction. researchgate.net Similarly, methodologies utilizing chiral ligands in metal-catalyzed reactions are well-established for creating stereochemically complex molecules. nih.govnih.gov An area of significant promise is the application of asymmetric cycloaddition reactions to construct the core spirocyclic framework with defined stereochemistry. nih.govnih.gov
Future synthetic strategies may draw inspiration from established methods for analogous structures. For example, the enantioselective synthesis of spiro-pyrrolidines has been achieved using a "clip-cycle" approach catalyzed by a chiral phosphoric acid. whiterose.ac.uk Research into the synthesis of related thia-azaspiro[3.4]octanes and oxa-azaspiro[3.5]nonanes provides a foundation for developing robust and scalable routes to enantiomerically pure thia-azaspiro[3.5]nonane derivatives. researchgate.netlookchem.comuniv.kiev.ua
Table 1: Potential Strategies for Stereocontrolled Synthesis
| Synthetic Approach | Key Features | Potential Application to 7-Thia-2-azaspiro[3.5]nonane |
|---|---|---|
| Asymmetric Organocatalysis | Utilizes small chiral organic molecules as catalysts; often operates under mild conditions. researchgate.net | Enantioselective formation of the azacyclic portion of the spiro-system. |
| Chiral Ligand Metal Catalysis | Employs transition metals complexed with chiral ligands to induce stereoselectivity. nih.gov | Asymmetric construction of the thiacyclohexane or cyclobutane (B1203170) ring. |
| Asymmetric Cycloadditions | Forms cyclic structures in a stereocontrolled manner, such as through [3+2] cycloadditions. nih.gov | Building the core spirocyclic framework in a single, stereodefined step. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond synthesis, a key future direction is the exploration of the inherent reactivity of the 7-thia-2-azaspiro[3.5]nonane scaffold to generate novel molecular architectures. The unique strain and geometry of the spirocyclic system, particularly the four-membered cyclobutane ring, may lead to unconventional chemical transformations.
One area of interest is the reactivity of the sulfur atom. Oxidation of the thioether to a sulfoxide (B87167) or sulfone could dramatically alter the electronic properties and reactivity of the molecule. Research on other thia-containing heterocycles, such as thia univ.kiev.uahelicene S,S-dioxide, has shown that the sulfone group can participate in transformations like SNAr reactions, effectively enabling the metamorphosis of the ring system. mdpi.com Applying similar concepts to the sulfone derivative of 7-thia-2-azaspiro[3.5]nonane could provide pathways to entirely new heterocyclic systems.
Furthermore, reactions involving ring expansion or rearrangement of the spirocyclic core are a promising avenue. Studies on other azaspirocycles have demonstrated that activation of functional groups attached to the ring can trigger skeletal rearrangements, leading to larger or more complex ring systems. mdpi.com For example, activation of a hydroxymethyl group on an azaspiro[4.4]nonane system led to the formation of octahydrocyclopenta[c]azepines. mdpi.com Investigating analogous transformations with functionalized 7-thia-2-azaspiro[3.5]nonane derivatives could unlock access to uncharted chemical space.
Development of High-Throughput Computational Methodologies for Spirocyclic Scaffold Exploration
Computational chemistry is poised to play a pivotal role in accelerating research on spirocyclic scaffolds. High-throughput computational methodologies, particularly those based on Density Functional Theory (DFT), can be employed to predict the properties and reactivity of a vast library of virtual 7-thia-2-azaspiro[3.5]nonane derivatives before their synthesis is attempted. nih.gov
DFT studies can provide insights into molecular geometry, electronic properties (such as HOMO-LUMO gaps), and local reactivity through the calculation of Fukui functions. nih.gov This information can guide the rational design of new derivatives with specific electronic or steric properties. For instance, computational analysis has been used to study the electronic properties of anti-HIV acetamide (B32628) derivatives and to understand the structural features of azaindole-based compounds. nih.govmdpi.com Similar DFT studies on the 7-thia-2-azaspiro[3.5]nonane scaffold could predict sites of reactivity for electrophilic or nucleophilic attack, guiding synthetic efforts. mdpi.com
Furthermore, computational modeling can be used to explore reaction mechanisms and predict the stereochemical outcomes of synthetic transformations. nih.gov By calculating the transition state energies for different reaction pathways, researchers can identify the most plausible mechanisms and optimize reaction conditions for desired products, saving significant experimental time and resources. This approach is becoming increasingly valuable in modern chemical research. researchgate.net
Integration into Advanced Materials Science Research
The rigid, three-dimensional nature of the 7-thia-2-azaspiro[3.5]nonane scaffold makes it an attractive building block for advanced materials. While research in this area is still nascent, the integration of such spirocyclic units into polymers represents a significant future trend for creating materials with specific, well-defined architectures.
The 7-thia-2-azaspiro[3.5]nonane core contains both a secondary amine and a thioether linkage, both of which can be incorporated into polymer chains. The secondary amine can be used to form polyamides, polyureas, or polyurethanes, while the sulfur atom could potentially be used to create specific types of polyethers or polysulfides. By incorporating this rigid spirocyclic monomer, it may be possible to create polymers with reduced chain flexibility and controlled spatial arrangements.
Uncharted Chemical Space and Derivatization Opportunities for Complex Molecular Architectures
The 7-thia-2-azaspiro[3.5]nonane scaffold remains a largely unexplored region of chemical space. A major future trend will be the systematic derivatization of this core structure to create libraries of novel compounds for various applications. The development of scalable synthetic routes to functionalized derivatives is key to this endeavor. univ.kiev.uaresearchgate.net
Derivatization can be targeted at several positions on the scaffold:
The Nitrogen Atom: The secondary amine is a prime handle for functionalization. It can be acylated, alkylated, or used in reductive amination to attach a wide variety of substituents, altering the molecule's steric and electronic properties. nih.gov
The Cyclobutane Ring: Introducing substituents onto the four-membered ring would create additional stereocenters and vectors for further functionalization, significantly increasing molecular complexity.
The Thiacyclohexane Ring: Functionalization of the six-membered ring, for example, by introducing groups adjacent to the sulfur atom, could modulate the properties of the thioether.
By creating a diverse collection of these novel building blocks, researchers can explore their utility in constructing more complex molecular architectures. nih.gov These efforts will be guided by the "escape from flatland" principle, which posits that molecules with greater three-dimensionality often possess more favorable properties in various applications. univ.kiev.ua
Q & A
Basic: What are the optimal synthetic routes for 7-Thia-2-azaspiro[3.5]nonane hydrochloride, and how can their efficiency be evaluated?
Methodological Answer:
Synthesis typically involves multi-step reactions starting from spirocyclic precursors. For example, describes a nine-step synthesis of a structurally analogous spiro compound using 2,2-bis(bromomethyl)-1,3-propanediol as a starting material. Key steps include cyclization via nucleophilic substitution and acid-catalyzed ring closure. Efficiency can be evaluated using:
- Yield optimization : Track yields at each step to identify bottlenecks.
- Reaction time : Use time-resolved monitoring (e.g., TLC or HPLC) to identify slow steps.
- Purity assessment : Employ NMR and mass spectrometry (MS) to confirm intermediate purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify spirocyclic geometry and proton environments. For example, highlights NMR’s role in confirming the structure of similar spiro compounds.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching exact mass.
- Infrared (IR) Spectroscopy : Detects functional groups like NH (stretching ~2500 cm) and C-S bonds (600–700 cm).
- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives .
Advanced: How can factorial design be applied to optimize reaction conditions for this compound?
Methodological Answer:
Factorial design reduces experimental variables systematically. For example:
- Variables : Temperature, catalyst loading, solvent polarity.
- Response surface methodology (RSM) : Maximizes yield while minimizing side reactions. emphasizes using statistical tools like ANOVA to analyze factor interactions.
- Case Study : A 2 factorial design (8 experiments) could optimize a Suzuki coupling step by testing temperature (60–100°C), catalyst (0.5–2 mol%), and solvent (THF vs. DMF) .
Advanced: How can researchers resolve discrepancies in bioactivity data across studies?
Methodological Answer:
- Comparative analysis : Use ’s framework to compare experimental conditions (e.g., cell lines, assay protocols).
- Data validation : Replicate conflicting studies under controlled parameters (e.g., pH, purity >99% per ).
- Meta-analysis : Aggregate data from multiple sources to identify trends obscured by outliers .
Advanced: How to integrate computational methods in reaction design for this spiro compound?
Methodological Answer:
- Quantum chemical calculations : highlights reaction path searches using density functional theory (DFT) to predict transition states.
- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics.
- Machine learning : Train models on existing spiro compound datasets to predict optimal reaction conditions .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard mitigation : Use fume hoods for volatile intermediates (H302/H315/H319 hazards per ).
- Waste disposal : Follow EPA guidelines for halogenated byproducts.
- Training : Mandatory safety exams (100% pass rate) as per ’s lab regulations .
Advanced: How can cheminformatics tools enhance structure-activity relationship (SAR) studies?
Methodological Answer:
- Database mining : Use PubChem ( ) to compare bioactivity of analogs like 2-Oxa-7-azaspiro[4.4]nonane (CAS 1419590-58-1, ).
- QSAR modeling : Corrogate electronic descriptors (e.g., Hammett constants) with antimicrobial activity ( ).
- Visualization software : Map electrostatic potentials to predict binding affinity .
Advanced: What strategies enable comparative studies of 7-Thia-2-azaspiro[3.5]nonane with structural analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
